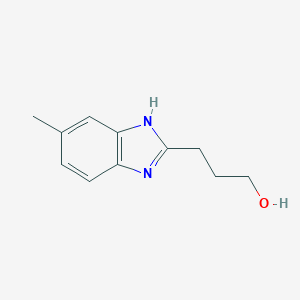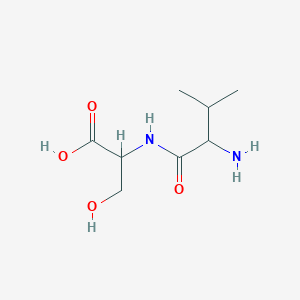
Cadmium-111
Descripción general
Descripción
Cadmium-111 is a stable isotope of cadmium with an atomic number of 48 and a mass number of 111. It is one of the naturally occurring isotopes of cadmium, comprising approximately 12.8% of natural cadmium . Cadmium is a soft, malleable, and ductile metal with a silvery-white appearance. It is chemically similar to zinc but is denser and softer. This compound is particularly significant in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium-111 can be produced through the irradiation of natural cadmium or natural tin targets in a charged particle accelerator. The process involves bombarding the target with protons or alpha particles, leading to the formation of this compound . The irradiated target is then subjected to radiochemical separation to isolate this compound. This separation can be achieved using various methods such as ion exchange, solvent extraction, and solid-phase extraction chromatography .
Industrial Production Methods: In industrial settings, this compound is typically produced as a by-product of zinc refining. The primary zinc ore, zinc blende (zinc sulfide), contains small quantities of cadmium. During the roasting process to convert zinc sulfide to zinc oxide, cadmium becomes concentrated in the fumes. These fumes are then treated through a series of steps to obtain cadmium with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium-111 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen to form cadmium(II) oxide (CdO).
Reduction: this compound can be reduced from its oxide form using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions with halogens to form cadmium halides, such as cadmium chloride (CdCl₂).
Major Products:
Oxidation: Cadmium(II) oxide (CdO)
Reduction: Metallic cadmium (Cd)
Substitution: Cadmium halides (e.g., CdCl₂)
Aplicaciones Científicas De Investigación
Cadmium-111 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology:
- Employed in biological studies to investigate the behavior of cadmium in biological systems.
Medicine:
- This compound is used in nuclear medicine for diagnostic purposes. It is often used in conjunction with indium-111 for radiolabeling leukocytes to detect inflammatory processes .
Industry:
Mecanismo De Acción
Cadmium-111 exerts its effects primarily through its interactions with biological molecules and cellular components. When used in nuclear medicine, this compound is often produced from the decay of indium-111. Indium-111 decays by isomeric transition and electron capture to this compound, emitting gamma rays that can be detected using a gamma camera . This property makes this compound useful for imaging and diagnostic purposes.
Comparación Con Compuestos Similares
Cadmium-112: Another stable isotope of cadmium, comprising about 24.1% of natural cadmium.
Cadmium-113: A stable isotope with a lower natural abundance compared to cadmium-111.
This compound’s uniqueness lies in its specific use in diagnostic imaging and its stable nature, making it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
cadmium-111 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOSMKKIYDKNTQ-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[111Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931838 | |
| Record name | (~111~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.904184 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14336-64-2 | |
| Record name | Cadmium, isotope of mass 111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~111~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)






![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
